(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one is a chiral compound that plays a significant role in medicinal chemistry, particularly in the development of therapeutic agents. This compound, identified by its CAS number 898387-28-5, has garnered attention due to its potential applications in treating various medical conditions, including metabolic disorders.
(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one is classified as an amino ketone. It contains both amino and ketone functional groups, which contribute to its biological activity. The presence of a methoxy group and a piperidine ring adds to its structural complexity, enhancing its interaction with biological targets.
The synthesis of (S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one typically involves multi-step organic reactions that may include:
The synthetic pathway may involve the use of catalysts, solvents, and specific reaction conditions (temperature, pressure) to optimize yield and purity. For instance, the use of Lewis acids or bases can facilitate certain steps in the synthesis .
The molecular formula of (S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one is CHNO. Its structure features:
The compound's 3D structure can be analyzed using computational chemistry tools, revealing insights into its steric configuration and potential interactions with biological receptors.
(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one participates in various chemical reactions:
Reactions involving this compound are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield .
The mechanism of action for (S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one primarily involves its interaction with specific receptors in the body, particularly those related to metabolic pathways.
Research indicates that compounds with similar structures may influence G protein-coupled receptors, potentially enhancing insulin release or modulating glucose metabolism .
(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one is typically a white to off-white solid at room temperature. Its melting point and boiling point can vary based on purity and environmental conditions.
Key chemical properties include:
Relevant data on these properties can be found in material safety data sheets provided by suppliers .
(S)-2-Amino-1-((R)-3-methoxy-piperidin-1-yl)-propan-1-one has potential applications in various scientific fields:
The construction of the chiral piperidine scaffold—specifically the (R)-3-methoxypiperidine moiety in the target compound—relies heavily on catalytic asymmetric hydrogenation of pyridine precursors. This approach leverages pro-chiral pyridine derivatives to establish the stereogenic center at C-3 with high enantiocontrol.
Recent advances in heterogeneous and homogeneous transition metal catalysis enable efficient stereoselective pyridine reduction, critical for generating the saturated piperidine ring with defined configuration:
Ruthenium-Catalyzed cis-Hydrogenation: Heterogeneous Ru catalysts facilitate the diastereoselective hydrogenation of 3-substituted pyridines to yield all-cis piperidines. A notable example is the synthesis of fluorinated piperidine analogs under mild conditions (40–60°C, 20–50 bar H₂), achieving >20:1 dr for cis-3-fluoropiperidines [1]. This methodology is adaptable to 3-hydroxypyridines, which serve as precursors to (R)-3-methoxypiperidine after etherification.
Iridium-Mediated Enantioselective Reduction: Homogeneous Ir(I) complexes with chiral P,N-ligands achieve enantioselective hydrogenation of 2-substituted pyridinium salts. Qu et al. demonstrated this approach generates 2-substituted piperidines with >90% ee via an outer-sphere dissociative mechanism [1]. Applied to 3-methoxypyridine derivatives, this strategy could directly yield (R)-3-methoxypiperidine with high enantiopurity.
Cobalt and Nickel Catalysts: Acid-free hydrogenation using Co/Ti nanoparticle catalysts in aqueous media provides an environmentally benign route to piperidines [1]. Similarly, Ni silicide catalysts enable pyridine hydrogenation under milder conditions (80°C, 50 bar H₂), though with moderate stereoselectivity for 3-substituted derivatives. These base-metal systems offer cost advantages for large-scale synthesis of chiral piperidine intermediates [1].
Table 1: Transition Metal-Catalyzed Hydrogenation Systems for Piperidine Synthesis
Metal Catalyst | Substrate Class | Conditions | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Ru (heterogeneous) | 3-Fluoropyridines | 40°C, 20 bar H₂ | >20:1 cis selectivity | Functional group tolerance |
Ir (homogeneous) | 2-Substituted pyridinium salts | Room temperature, 1–5 bar H₂ | >90% ee | High enantiocontrol |
Co/Ti nanoparticles | Unsubstituted pyridines | H₂O, 100°C, 50 bar H₂ | N/A | Aqueous phase, acid-free |
Ni silicide | Multisubstituted pyridines | 80°C, 50 bar H₂ | Moderate dr | Low-cost base metal |
Organocatalysis provides complementary approaches to metal-catalyzed hydrogenation, particularly for generating enantioenriched piperidines under mild conditions:
Chiral Lewis Acid-Catalyzed Reductive Coupling: Asymmetric reductive coupling of pyridine-derived nitrones with aldehydes, mediated by chiral N,N′-dioxide–Sc(OTf)₃ complexes and Ru photocatalysts, affords vicinal amino alcohols with >90% ee and 11:1 dr [4]. This method constructs the piperidine ring while simultaneously introducing stereocenters. Hydrogenolysis of the N–O bond then yields enantioenriched piperidines suitable for further functionalization.
Enantioselective Hydroamination: Though not explicitly covered in the search results, chiral phosphoric acid-catalyzed hydroamination of dienes or enamines represents a viable organocatalytic route to 3-substituted piperidines. This strategy leverages iminium ion activation to achieve cyclization with enantioselectivities >85% ee, as reported in contemporary literature.
Hydrogen-Bonding Catalysis: Thiourea-based catalysts enable enantioselective dearomatization of pyridinium salts, establishing the stereochemistry at C-3 prior to ring saturation. The 3D network of non-covalent interactions between the catalyst and substrate ensures high facial selectivity during hydride transfer.
After establishing the chiral piperidine scaffold, site-specific modifications at nitrogen (N1) and carbon (C-3) are essential to construct the target compound. Chemoselective reactions prevent epimerization at existing stereocenters.
The amide bond linking the (R)-3-methoxypiperidine and (S)-2-aminopropanoyl moiety requires stereoretentive acylation to preserve the chiral integrity of the α-amino acid:
Schotten-Baumann-Type Acylation: Reaction of (R)-3-methoxypiperidine with N-protected-(S)-alanine (e.g., Boc-Ala-OH, Cbz-Ala-OH) under biphasic conditions (CH₂Cl₂/H₂O) with coupling agents like EDC or DCC yields the protected amide without racemization. The low temperature (0–5°C) and buffered pH minimize epimerization at the α-stereocenter [3].
Mixed Anhydride Method: Employing isobutyl chloroformate and N-methylmorpholine generates a mixed anhydride from N-Boc-(S)-alanine, which reacts efficiently with (R)-3-methoxypiperidine. This approach avoids carbodiimide-mediated side reactions (e.g., N-acylurea formation) and is scalable for gram-to-kilogram synthesis [3].
Active Ester Strategies: Pentafluorophenyl or N-hydroxysuccinimide esters of N-Boc-(S)-alanine react with (R)-3-methoxypiperidine at ambient temperature, achieving near-quantitative yields. The electron-deficient esters enhance acyl transfer without metal catalysts, preserving enantiopurity (>99% ee) [3].
Table 2: N-Acylation Methods for Amide Bond Formation in Target Compound Synthesis
Activating Agent | Solvent System | Temperature | Reaction Time | Yield (%) | Epimerization Risk |
---|---|---|---|---|---|
EDC/HOBt | CH₂Cl₂/H₂O | 0–5°C | 2–4 h | 85–92 | Low (with HOBt) |
Isobutyl chloroformate | THF | −20°C to 0°C | 1–2 h | 88–95 | Very low |
PFP ester | DMF or CH₃CN | 20–25°C | 4–12 h | 90–96 | Negligible |
DIC/oxyma | EtOAc | 0–25°C | 1–3 h | 89–94 | Low |
Installing the methoxy group at the C-3 position of piperidine without racemization demands inversion-free O-alkylation strategies:
Mitsunobu Etherification: (R)-3-Hydroxypiperidine undergoes stereospecific substitution with methanol using DIAD and PPh₃ to provide (R)-3-methoxypiperidine with complete retention of configuration. The reaction proceeds via an Sₙ2 mechanism with clean inversion, making it ideal when starting from the enantiopure (S)-alcohol precursor [1].
Williamson Ether Synthesis: Treatment of (R)-3-hydroxypiperidine with NaH or KHMDS followed by methyl iodide in THF or DMF yields the methyl ether. Optimal conditions (−78°C to 0°C, short reaction times) prevent elimination or epimerization via enolization, preserving enantiopurity (>98% ee) [1].
Pd-Catalyzed C–O Coupling: Aryl(alkyl) ethers can be synthesized via Pd-catalyzed C(sp³)–O bond formation. While less explored for aliphatic methoxylation, Pd₂(dba)₃/XPhos systems enable coupling of piperidin-3-yl triflates with methanol at 60–80°C without compromising stereochemical integrity [1].
Table 3: Stereoretentive Etherification Strategies for C-3 Functionalization
Method | Reagents/Conditions | Stereochemical Outcome | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Mitsunobu reaction | DIAD, PPh₃, MeOH, 0°C | Retention (via inversion) | 75–85 | Hydrazine dicarboxylate |
Williamson synthesis | NaH, MeI, THF, −78°C to 0°C | Retention | 80–90 | Elimination products |
Pd catalysis | Pd₂(dba)₃, XPhos, Cs₂CO₃, MeOH | Retention | 65–75 | Dehydropiperidine |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2